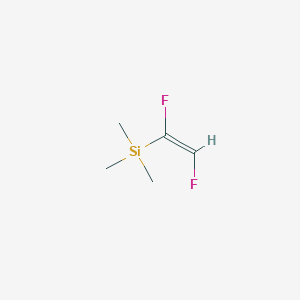

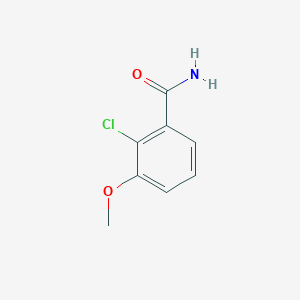

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid, also known as TOTCA, is a sulfur-containing heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TOTCA belongs to the family of thiomorpholine-3-carboxylic acid derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Liquid-Liquid Extraction of Carboxylic Acids

The study by Sprakel and Schuur (2019) delves into the solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, highlighting the significance of producing organic acids through fermentative routes for bio-based plastics. This review emphasizes advancements in solvents such as ionic liquids and improvements in traditional solvent systems for the efficient recovery of carboxylic acids from diluted aqueous streams, crucial for sustainable and economical industrial processes Sprakel & Schuur, 2019.

Pharmacological Effects of Chlorogenic Acid

Naveed et al. (2018) review the biological and pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound abundant in green coffee extracts and tea. The paper discusses CGA's roles, including antioxidant, anti-inflammatory, and neuroprotective properties, indicating its potential in treating various metabolic disorders. This review encourages further research to optimize CGA's biological and pharmacological effects, making it a candidate for natural safeguard food additives Naveed et al., 2018.

Anticancer Potential of Cinnamic Acid Derivatives

Research by De, Baltas, and Bedos-Belval (2011) focuses on cinnamic acid and its derivatives, examining their synthesis, biological evaluation, and potential as anticancer agents. Highlighting the rich medicinal tradition of cinnamic acid derivatives, this review emphasizes their underutilized anticancer potentials and calls for further exploration to harness these compounds' therapeutic benefits De, Baltas, & Bedos-Belval, 2011.

Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, and Liu (2013) review the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production of biorenewable chemicals. The study outlines the mechanisms through which these acids inhibit microbial growth and fermentation, offering insights into engineering robust strains for improved industrial performance Jarboe, Royce, & Liu, 2013.

Antioxidant Activity Determination Methods

Munteanu and Apetrei (2021) present a critical overview of tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. This review is valuable for researchers in fields ranging from food engineering to medicine, aiming to assess antioxidants' role in health and disease prevention Munteanu & Apetrei, 2021.

properties

IUPAC Name |

1,1,5-trioxo-1,4-thiazinane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5S/c7-4-2-12(10,11)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRUCHVKGKSCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)

![1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2878467.png)

![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2878471.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878472.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)